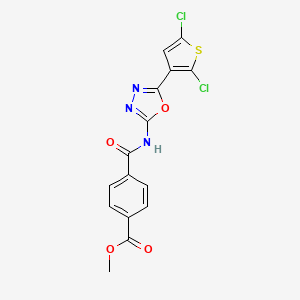![molecular formula C17H17ClN2O3S B2411168 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899975-89-4](/img/structure/B2411168.png)
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as DTBZ or DTBZ-2, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroimaging. DTBZ is a radioligand that binds specifically to the vesicular monoamine transporter 2 (VMAT2), which is a protein responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. DTBZ can be labeled with radioactive isotopes, such as carbon-11 or fluorine-18, for positron emission tomography (PET) imaging studies.
Applications De Recherche Scientifique
Anticancer Activity
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide: has shown promise as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways. Researchers have explored its potential in various cancer types, including leukemia, breast cancer, and lung cancer .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It could serve as a basis for developing novel antibiotics or antifungal agents. Researchers have investigated its effectiveness against specific pathogens .
Anti-Inflammatory and Analgesic Effects
This compound: may possess anti-inflammatory and analgesic properties. It could be relevant for managing pain and inflammation-related conditions .
Antihypertensive Potential
Studies suggest that this compound might have antihypertensive effects. It could help regulate blood pressure and cardiovascular health .
Diuretic Activity
The compound’s diuretic properties make it interesting for conditions related to fluid balance and kidney function .
ADME-Tox Properties
Researchers have explored novel synthetic methodologies to enhance the druglikeness and pharmacokinetic properties of molecules based on this scaffold. Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) characteristics is crucial for drug development .
Propriétés
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFSLOFMYNHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

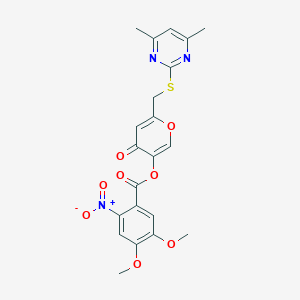

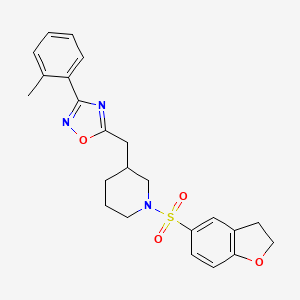
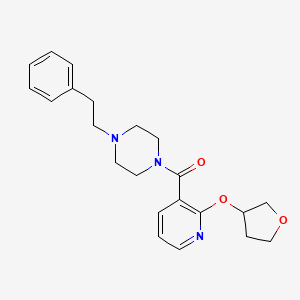

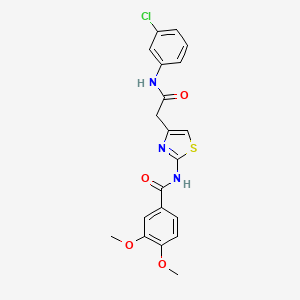
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)
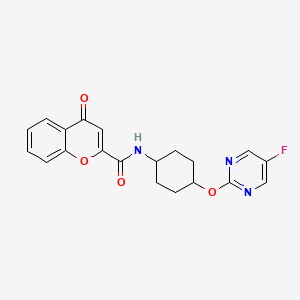
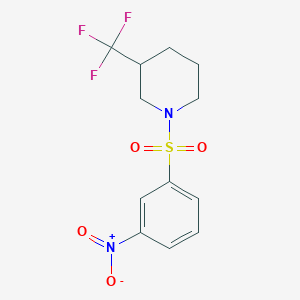
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)
